1,1'-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide is a chemical compound known for its unique structure and properties This compound features a but-2-yne-1,4-diyl linkage between two 1-methylpiperidin-1-ium groups, with diiodide as the counterion
Vorbereitungsmethoden
The synthesis of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide typically involves the following steps:
Starting Materials: The synthesis begins with but-2-yne-1,4-diol and 1-methylpiperidine.
Reaction Conditions: The but-2-yne-1,4-diol is reacted with 1-methylpiperidine in the presence of a suitable base to form the intermediate compound.
Quaternization: The intermediate is then quaternized using methyl iodide to form the final product, 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide can be compared with similar compounds such as:
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) dichloride: Similar structure but with chloride as the counterion.
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) dibromide: Similar structure but with bromide as the counterion.
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) difluoride: Similar structure but with fluoride as the counterion.
The uniqueness of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide lies in its specific counterion (diiodide) and its resulting properties and reactivity.
Eigenschaften
CAS-Nummer |
113817-98-4 |
---|---|
Molekularformel |
C16H30I2N2 |
Molekulargewicht |
504.23 g/mol |
IUPAC-Name |
1-methyl-1-[4-(1-methylpiperidin-1-ium-1-yl)but-2-ynyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C16H30N2.2HI/c1-17(11-5-3-6-12-17)15-9-10-16-18(2)13-7-4-8-14-18;;/h3-8,11-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
HKMSQMRUVFYFOI-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCCCC1)CC#CC[N+]2(CCCCC2)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.